H-D-Ala-gly-NH2 hcl
Description
The Role of Amino Acid Derivatives in Biochemical Research
Amino acid derivatives are fundamental to virtually all biological processes, serving as the building blocks of proteins, signaling molecules, and metabolic intermediates. amerigoscientific.com Their functions are diverse, ranging from enhancing energy supply and regulating neurotransmitters to promoting fat metabolism. medchemexpress.com For instance, some amino acid derivatives act as neurotransmitters themselves, like dopamine, which is derived from tyrosine. vaia.com Others, such as creatine, are involved in energy metabolism by increasing muscle strength and improving performance in short-duration, high-intensity activities. medchemexpress.com
In the realm of biochemical research, these derivatives are invaluable. They are instrumental in studying enzyme-substrate interactions, metabolic pathways, and the structure and function of proteins. numberanalytics.com The chemical modification of amino acids to create derivatives allows scientists to probe biological systems with high specificity. medchemexpress.comontosight.ai For example, derivatives can be designed to act as enzyme inhibitors or receptor modulators, providing insights into disease mechanisms and potential therapeutic interventions. chemimpex.com The synthesis of complex amino acid derivatives also drives the advancement of organic chemistry, leading to new methodologies for constructing intricate molecules. ontosight.ai
H-D-Ala-gly-NH2 HCl as a Model Dipeptide in Advanced Chemical Biology Investigations
This compound, a dipeptide composed of D-alanine and glycine (B1666218), serves as a significant model compound in chemical biology. Its structure, featuring a D-amino acid, makes it particularly interesting for studying processes where stereochemistry is crucial. This dipeptide is utilized as a building block in peptide synthesis, a fundamental process in drug development and biochemistry. chemimpex.com
The inclusion of the D-alanine residue provides resistance to degradation by certain proteases, a desirable characteristic for developing more stable peptide-based drugs. Researchers use compounds like this compound to investigate enzyme kinetics, map the active sites of enzymes, and study inhibition mechanisms. vulcanchem.com Its high solubility in water and stability under physiological conditions make it an ideal candidate for various research applications, including its use in studying bacterial strains. chemimpex.combiosynth.com
Historical Context and Evolution of Research on Short Peptides
The scientific journey into the world of short peptides began with their initial discovery and has evolved into a dynamic field with profound implications for medicine and biotechnology. Initially, some cyclic dipeptides were considered mere artifacts or degradation products of proteins. nih.gov However, this perception has dramatically shifted, and they are now recognized as vital metabolic intermediates and a promising platform for therapeutic exploration. nih.gov
Peptide therapeutics have played a significant role in medicine since the introduction of insulin (B600854) therapy in the 1920s. nih.gov Over the decades, research has expanded from focusing on endogenous human peptides to exploring a vast diversity of structures from various natural sources and through chemical synthesis. nih.gov The development of new synthesis techniques and analytical methods, such as molecular dynamics simulations, has enabled a deeper understanding of peptide structure and function. dermatologytimes.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12ClN3O2 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(2R)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m1./s1 |
InChI Key |
SUCIQLIGRKFZNE-AENDTGMFSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N)N.Cl |
Canonical SMILES |
CC(C(=O)NCC(=O)N)N.Cl |
Origin of Product |
United States |
Advanced Structural and Conformational Analysis of H D Ala Gly Nh2 Hcl
Spectroscopic Characterization of H-D-Ala-gly-NH2 HCl Conformations
Spectroscopic techniques are invaluable for probing the dynamic nature of peptides in solution. By analyzing the interactions of the molecule with electromagnetic radiation, researchers can deduce detailed information about its conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for determining the three-dimensional structure of peptides in a solution environment, which often mimics physiological conditions. nih.gov A variety of NMR experiments, including 2D homonuclear and heteronuclear techniques, provide through-bond and through-space information that allows for the calculation of distance and angular restraints. nih.govmdpi.com
Table 1: Key NMR Parameters for Dipeptide Conformational Analysis
| NMR Parameter | Information Gained |
| ³JHN-Hα Coupling Constants | Dihedral angle (φ) constraints |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Secondary structure propensities |
| Nuclear Overhauser Effects (NOEs) | Interproton distances (through-space) |
| Temperature Coefficients of Amide Protons | Solvent accessibility and hydrogen bonding |
Vibrational Spectroscopy (IR, Raman) for Amide Bond Characterization
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of a molecule, offering specific insights into the conformation of the peptide backbone, particularly the amide bonds. tu-braunschweig.de The amide I band (primarily C=O stretching) and the amide III band (a complex mix of N-H in-plane bending and C-N stretching) are especially sensitive to the secondary structure of the peptide. nih.govacs.org
In the context of this compound, the frequencies of these amide bands can be used to distinguish between different backbone conformations such as β-turns, extended strands, or random coils. For instance, the amide I band typically appears at different wavenumbers for α-helices, β-sheets, and unordered structures. researchgate.net Raman spectroscopy, in particular, can provide detailed information about the peptide backbone and side-chain conformations in both solid and aqueous states. mdpi.com The analysis of the amide III region in both IR and Raman spectra can help determine the relative populations of major backbone conformations. nih.gov
Table 2: Typical Amide I and Amide III Vibrational Frequencies for Different Secondary Structures
| Secondary Structure | Amide I (cm⁻¹) | Amide III (cm⁻¹) |
| α-Helix | ~1650-1660 | ~1260-1300 |
| β-Sheet | ~1620-1640 & ~1670-1695 | ~1220-1240 |
| Unordered | ~1640-1660 | ~1240-1260 |
Crystallographic Studies for Solid-State Structural Determination
While solution-state studies reveal the dynamic nature of peptides, X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state. This information is crucial for understanding the intrinsic conformational preferences of the peptide and the influence of intermolecular interactions in a crystalline environment.
X-ray Diffraction Analysis of Dipeptide Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.il For a dipeptide like this compound, this technique can reveal detailed information about bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. The resulting crystal structure also elucidates the network of intermolecular interactions, such as hydrogen bonds, which play a significant role in stabilizing the crystal packing. mdpi.com These interactions can influence the conformation adopted by the dipeptide in the solid state.
Polymorphism and Crystal Packing Effects on this compound Structure
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.org This phenomenon is well-documented for peptides and can have significant implications for their physical properties. nih.govresearchgate.net Different polymorphs of this compound would exhibit different crystal packing arrangements and, potentially, different molecular conformations. researchgate.net The specific crystallization conditions, such as the solvent used and the temperature, can influence which polymorph is formed. The study of polymorphism in this dipeptide is important as different crystal forms can arise from the molecule's conformational flexibility and its ability to form various hydrogen-bonding networks. nih.gov
Computational Methods in Conformational Landscape Exploration
Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational landscape of a peptide. By using molecular mechanics or quantum mechanics calculations, it is possible to predict the relative energies of different conformations and to understand the factors that govern their stability.
Theoretical calculations, such as classical potential function calculations, can be employed to investigate the preferred conformations of small peptides. nih.gov For this compound, computational methods can be used to generate a Ramachandran plot, which maps the sterically allowed values of the φ and ψ dihedral angles for each amino acid residue. This allows for the identification of low-energy conformational regions. Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the peptide in solution, providing insights into the conformational transitions that occur over time. The combination of computational and experimental data provides a comprehensive understanding of the structural properties of this compound.
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the optimized molecular geometry and electronic properties of peptides. For analogues of this compound, such as alanine (B10760859) dipeptide (Ac-Ala-NHMe), these calculations have been used to generate Ramachandran plots and identify stable conformers. researchgate.net
Theoretical studies on similar dipeptides, like Ac-Ala-NHMe and Ac-azaGly-NHMe, have utilized methods such as LCgau-BOP+LRD/6-31+G(d) to map the conformational energy landscape by systematically varying the backbone dihedral angles (φ and ψ). nih.gov These calculations reveal the existence of several low-energy conformers, including those corresponding to inverse γ-turns (γ') and extended β-sheet structures (βs). nih.gov For alanine dipeptide models, DFT calculations have identified stable conformers such as C7eq, C5, C7ax, β2, αL, and α'. researchgate.net
The electronic structure of these molecules is also elucidated through quantum chemical methods. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. For instance, studies on serine-alanine dipeptides have used DFT to compute UV-Vis spectra and have identified electronic transitions, such as n → π*, associated with the peptide backbone. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution and intramolecular interactions, such as the N-H···Cl hydrogen bonds that would be present in hydrochloride salts. researchgate.net
Below is a hypothetical data table illustrating the kind of information that would be obtained from quantum chemical calculations for a dipeptide like this compound, based on findings for analogous systems.
| Parameter | Hypothetical Value (γ' conformer) | Hypothetical Value (βs conformer) | Method Reference |
| Relative Energy (kcal/mol) | 0.00 | +0.85 | DFT/B3LYP/6-311+G(d,p) nih.gov |
| Dihedral Angle φ (degrees) | +75 | -150 | LCgau-BOP+LRD/6-31+G(d) nih.gov |
| Dihedral Angle ψ (degrees) | -70 | +150 | LCgau-BOP+LRD/6-31+G(d) nih.gov |
| HOMO Energy (eV) | -6.8 | -6.5 | M06-2X/6-311+G(d,p) nih.gov |
| LUMO Energy (eV) | +1.2 | +1.5 | M06-2X/6-311+G(d,p) nih.gov |
| Dipole Moment (Debye) | 3.5 | 2.1 | DFT/B3LYP/6-311+G(d,p) nih.gov |
This table is illustrative and based on data from analogous dipeptides. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of peptides in different environments. mdpi.com MD simulations model the movement of atoms over time, allowing for the exploration of the conformational landscape and the relative populations of different structures. nih.govrsc.org
For dipeptides like the alanine dipeptide, MD simulations have been crucial in understanding how the solvent environment affects conformational preferences. nih.gov For example, while gas-phase calculations might predict certain conformers to be the most stable, simulations in an aqueous solution often show a shift in populations towards other structures, such as the polyproline II (PPII) conformation, due to interactions with water molecules. nih.govnih.gov This is particularly relevant for this compound, which is a salt and would be studied in a polar solvent.
Enhanced sampling techniques in MD, such as replica exchange MD, are often employed to overcome energy barriers and achieve a more thorough sampling of the conformational space. nih.gov The resulting trajectories can be analyzed to generate free energy landscapes, which map the stability of different conformations. For alanine dipeptide analogues, these landscapes clearly show the basins corresponding to major conformational states like α-helical and β-sheet structures. acs.org
The table below summarizes typical conformational states observed in MD simulations of alanine- and glycine-containing peptides.
| Conformational State | Typical φ Angle Range (degrees) | Typical ψ Angle Range (degrees) | Key Characteristics |
| Right-handed α-helix (αR) | -100 to -50 | -70 to -30 | Common helical structure. nih.gov |
| β-sheet (βS / βP) | -180 to -60 | +100 to +180 | Extended backbone conformation. nih.gov |
| Left-handed helix (αL) | +50 to +100 | +30 to +70 | Favorable for glycine (B1666218) and D-amino acids. nih.gov |
| Inverse γ-turn (γ') | +60 to +90 | -80 to -60 | Stabilized by an intramolecular H-bond. nih.gov |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are fundamental to peptide structure, defining secondary structures and mediating interactions with the surrounding environment. nih.gov In this compound, both intramolecular and intermolecular hydrogen bonds are expected to play a crucial role.
Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds are key to stabilizing specific conformations. For example, the C7 or inverse γ-turn (γ') conformation, often found to be a low-energy state for alanine dipeptides, is characterized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the second residue, forming a seven-membered ring. researchgate.net Computational studies allow for the precise characterization of these bonds, including donor-acceptor distances and angles. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points to confirm the presence and strength of these interactions. nih.gov
Intermolecular Hydrogen Bonding: In the solid state or in solution, intermolecular hydrogen bonds will dominate the structure. The terminal -NH2 group and the backbone amide N-H and C=O groups of H-D-Ala-gly-NH2 are all potential hydrogen bond donors and acceptors. In the hydrochloride salt form, the protonated N-terminal amine (NH3+) is a strong hydrogen bond donor, and the chloride ion (Cl-) is a strong acceptor. DFT studies on amino acid hydrochloride salts have specifically investigated the nature of N-H···Cl hydrogen bonds. researchgate.net In an aqueous solution, the peptide will form a complex and dynamic hydrogen-bonding network with water molecules, which significantly influences its conformational preferences. nih.gov MD simulations are particularly adept at characterizing these dynamic solute-solvent interactions. researchgate.net
The following table provides examples of potential hydrogen bonds in this compound, with geometric parameters typical for such interactions.
| Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Intramolecular (γ'-turn) | Gly N-H | D-Ala C=O | 1.9 - 2.2 | > 130 |
| Intermolecular (ion pair) | N-terminal N-H | Chloride ion (Cl-) | 2.9 - 3.3 | > 150 |
| Intermolecular (peptide-peptide) | Backbone N-H | Backbone C=O | 1.8 - 2.1 | > 140 |
| Intermolecular (peptide-water) | Amide N-H | Water Oxygen | 1.8 - 2.0 | > 150 |
| Intermolecular (peptide-water) | Water Hydrogen | Amide C=O | 1.7 - 1.9 | > 150 |
Biochemical and Molecular Interaction Research of H D Ala Gly Nh2 Hcl
Investigation of Enzyme-Substrate and Enzyme-Inhibitor Interactions
Research into H-D-Ala-gly-NH2 HCl has centered on its interactions with enzymes involved in bacterial cell wall metabolism, such as proteases, hydrolases, and transferases. The presence of the D-alanine residue is critical to its specificity and function in these studies.
Kinetic analyses have revealed that peptides containing the D-Ala-Gly motif can act as both substrates and inhibitors for various bacterial enzymes. For instance, the D-Ala-Gly bond is a target for specific peptidoglycan hydrolases. Recent studies on Staphylococcus aureus have identified that the hydrolase LytM can cleave the D-Ala-Gly bond, a previously unknown function for this enzyme. elifesciences.org Another S. aureus enzyme, LytN, is also a recognized D-alanyl-glycine endopeptidase. elifesciences.org
In the context of transferases, a peptide containing a D-Ala-Gly sequence, UDP-MurNAc-Ala-d-Glu-Lys-d-Ala-Gly, was found to be a moderate competitive inhibitor of the MraY transferase, an essential enzyme in peptidoglycan biosynthesis. oup.com This inhibition suggests that analogs like this compound interact with the enzyme's active site. oup.com Conversely, some enzymes show a strict preference for L-isomers, such as a dipeptidyl tetrapeptide hydrolase from cabbage, which is only active with substrates containing the L-isomer of alanine (B10760859). cdnsciencepub.com D-alanine-D-alanine ligase from Helicobacter pylori has also been observed to have very low efficiency in D-Ala-Gly ligation. researchgate.net
The kinetic parameters for substrates containing the D-Ala-Gly motif have been determined for certain enzymes, highlighting its role in molecular recognition and catalysis.
Table 1: Kinetic Data for D-Ala-Gly Motif-Enzyme Interactions
| Enzyme/Protein | Organism/Source | Substrate/Inhibitor | Kinetic Parameter | Value |
|---|---|---|---|---|
| MraY Transferase | S. aureus | UDP-MurNAc-Ala-d-Glu-Lys-d-Ala-Gly | K_i (inhibition constant) | 0.84 mM oup.com |
| Penicillin-Sensitive Enzyme (PSE) | Bacterial Exocellular | Ac₂-L-Lys-D-Ala-Gly | K_m (Michaelis constant) | 2.5 mM uliege.be |
This table presents kinetic data for peptides containing the D-Ala-Gly sequence, which serves as a model for the interactions of this compound.
The study of D-Ala-Gly containing substrates has been instrumental in understanding the catalytic mechanisms of enzymes that modify bacterial peptidoglycan. The hydrolysis of the D-Ala-Gly bond by peptidoglycan hydrolases like LytM is a key example. elifesciences.org These enzymes are crucial for cell wall remodeling, and identifying their precise cleavage sites provides insight into their biological function. elifesciences.org
In peptidoglycan synthesis, the mechanism often involves the transfer of precursor molecules. The MraY transferase, for example, catalyzes the first membrane-associated step in this pathway. oup.com The competitive inhibition by a D-Ala-Gly containing peptide indicates that it occupies the same binding site as the native substrate, thereby blocking the catalytic process. oup.com In contrast, some enzymes that synthesize peptides utilize a direct condensation mechanism. cdnsciencepub.com However, the strict stereospecificity of enzymes like the dipeptidyl tetrapeptide hydrolase for L-alanine suggests that a dipeptide with a D-alanine, such as this compound, would not be a suitable substrate for this type of catalytic synthesis. cdnsciencepub.com
Ligand-Receptor Binding and Selectivity Research
Research on this compound has primarily focused on its interactions with enzyme active sites rather than classical ligand-receptor binding. However, the principles of selectivity are evident in these enzymatic interactions. The specificity of enzymes like LytM and LytN for the D-Ala-Gly linkage is a clear example of selective binding driven by the unique stereochemistry and sequence of the dipeptide. elifesciences.org This selectivity is crucial for the enzyme's biological role in remodeling the highly cross-linked peptidoglycan of S. aureus. elifesciences.org The D-Ala portion of similar peptides is often responsible for the initial binding to the enzyme. uliege.be
Molecular Recognition Studies with Biological Macromolecules
Molecular recognition of the D-Ala-Gly motif is a central theme in its biochemical research. Enzymes involved in peptidoglycan metabolism must accurately recognize specific peptide sequences within a large macromolecular structure. Studies have shown that the D-Ala-Gly cross-link in S. aureus peptidoglycan is specifically recognized by the hydrolase LSS, with the D-Ala residue occupying the P2 position of the enzyme's active site, which increases the rate of hydrolysis tenfold compared to substrates where glycine (B1666218) is in this position. elifesciences.org This demonstrates a sophisticated level of molecular recognition based on the identity and position of individual amino acid residues within the dipeptide substrate. The inability of certain enzymes to process peptides with D-amino acids further underscores the high degree of molecular discrimination in biological systems. cdnsciencepub.com
Cellular Assays for Mechanistic Pathway Investigations
Cellular assays have been employed to understand the functional consequences of the enzymatic interactions observed with D-Ala-Gly containing molecules. These assays help to place the molecular interactions within the context of a living cell and its metabolic pathways.
At the molecular level, the interactions of D-Ala-Gly motifs have a direct impact on the integrity of the bacterial cell wall. The enzymatic cleavage of D-Ala-Gly bonds by hydrolases like LytM and LytN directly affects the structure of peptidoglycan, the essential polymer that provides strength to the bacterial cell envelope. elifesciences.org Furthermore, the inhibition of MraY transferase by D-Ala-Gly containing molecules disrupts the synthesis of Lipid II, a critical precursor for the entire peptidoglycan assembly process. oup.com This inhibition halts the pathway at its first membrane-bound step, preventing the construction of new cell wall material. oup.com These findings highlight that this compound and related structures can serve as probes to investigate and potentially modulate the crucial cellular pathway of bacterial cell wall biosynthesis.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| H-Val-gly-NH2 HCl |
| L-Ala-Gly |
| Ac₂-L-Lys-D-Ala-Gly |
| UDP-MurNAc-Ala-d-Glu-Lys-d-Ala-Gly |
| LytM |
| LytN |
| Lysostaphin (LSS) |
| MraY Transferase |
| D-alanine-D-alanine ligase |
| Penicillin-Sensitive Enzyme (PSE) |
Membrane Interaction Research for Antimicrobial Mechanism Understanding
While specific, in-depth studies focusing exclusively on the membrane interaction of this compound are limited in publicly accessible research, its antimicrobial mechanism can be largely inferred from its fundamental chemical structure and the extensive body of work on other short, cationic antimicrobial peptides (AMPs). The prevailing understanding is that such peptides primarily act by targeting and disrupting the integrity of bacterial cell membranes.
The inclusion of a D-alanine residue is a significant structural feature. While the chiral inversion from the naturally occurring L-amino acid to a D-amino acid does not fundamentally alter the peptide's charge or hydrophobicity, it renders the peptide highly resistant to degradation by proteases, which are enzymes that bacteria can secrete as a defense mechanism. nih.gov Research on other AMPs where L-amino acids are substituted with D-amino acids has shown that these peptides retain their ability to interact with and permeabilize bacterial membranes, sometimes with nearly identical activity to the parent peptide. nih.gov
Following the initial binding, short peptides like this compound are thought to disrupt the membrane through several potential mechanisms. Given its small size, it is less likely to form stable, barrel-stave or toroidal pores that span the entire membrane. Instead, a more probable mechanism is the "carpet" model. frontiersin.orgmdpi.com In this model, the peptides accumulate on the lipid bilayer surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to membrane micellization, transient pore formation, and leakage of cellular contents, ultimately causing cell death. mdpi.comnih.gov
Biophysical studies using model membrane systems, such as lipid vesicles (liposomes), are crucial for elucidating these mechanisms. Techniques like fluorescence spectroscopy, circular dichroism, and calorimetry are employed to measure peptide binding, conformational changes upon interaction with lipids, and the peptide's ability to cause membrane permeabilization.
Detailed Research Findings from Analogous Peptides
To illustrate the data obtained from membrane interaction studies, the following tables summarize findings from research on other representative short, D-amino acid-containing or cationic antimicrobial peptides.
Table 1: Membrane Permeabilization Assays on E. coli for Analogous Peptide W3R6 and its D-Amino Acid Analogs
This table demonstrates the ability of peptides to depolarize the outer and inner membranes of Gram-negative bacteria. The data is based on findings for the peptide W3R6 and its D-amino acid substituted versions, which showed that D-amino acid substitution did not obviously diminish the peptides' ability to permeabilize membranes compared to the parent peptide. nih.gov
| Peptide | Outer Membrane Depolarization (%) | Inner Membrane Permeabilization (%) |
| W3R6 (Parent Peptide) | ~85% | ~70% |
| D-Arg-W3R6 | ~85% | ~70% |
| D-W3R6 (Full D-enantiomer) | ~80% | ~65% |
Data is representative of findings reported in literature and illustrates the comparative effects on membrane integrity. nih.gov
Table 2: Dye Leakage from Model Liposomes Induced by Analogous Peptide GI24
This table shows the effectiveness of a peptide in disrupting different types of model membranes, mimicking bacterial and mammalian cells. The peptide GI24 demonstrated a strong preference for negatively charged vesicles (mimicking bacteria) over zwitterionic ones (mimicking mammalian red blood cells), indicating cell selectivity. nih.gov
| Liposome Composition (Model) | Peptide Concentration (µM) | Calcein Leakage (%) |
| Anionic (POPG/POPC) - Bacterial Mimic | 2 | 60% |
| Anionic (POPG/POPC) - Bacterial Mimic | 4 | 85% |
| Zwitterionic (POPC) - Eukaryotic Mimic | 2 | <10% |
| Zwitterionic (POPC) - Eukaryotic Mimic | 4 | <15% |
Data is illustrative of results from vesicle leakage assays used to quantify membrane disruption. nih.gov
Theoretical and in Silico Investigations of H D Ala Gly Nh2 Hcl
Computational Modeling of Dipeptide Reactivity and Stability
Computational modeling serves as a powerful tool to investigate the intrinsic properties of dipeptides like H-D-Ala-gly-NH2 HCl. These methods allow for the examination of molecular structure, electronic properties, and reactivity, which are crucial for understanding their biological function and stability.
Detailed research findings from computational studies reveal key aspects of dipeptide behavior. For instance, Density Functional Theory (DFT) calculations are often employed to determine optimized geometries, bond lengths, and angles. Such calculations on similar dipeptide structures have provided insights into their conformational preferences and the electronic distribution within the molecule. rsc.org The stability of dipeptides is also influenced by their susceptibility to enzymatic degradation. frontiersin.org Computational models can simulate interactions with enzymes, predicting potential cleavage sites and the effects of modifications on enzymatic resistance. frontiersin.org
Furthermore, the reactivity of the peptide bond and terminal groups can be assessed through computational analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. These analyses help in identifying regions of the molecule that are prone to electrophilic or nucleophilic attack, providing a basis for understanding its chemical behavior in different environments. acs.org The presence of the D-alanine residue is particularly noteworthy, as it can confer resistance to degradation by certain proteases that are specific for L-amino acids. frontiersin.org
Interactive Table: Computational Parameters for Dipeptide Analysis
| Computational Method | Parameters Investigated | Insights Gained |
| Density Functional Theory (DFT) | Optimized geometry, bond lengths, bond angles, electronic properties. | Understanding of conformational preferences and molecular stability. rsc.org |
| Molecular Dynamics (MD) Simulations | Conformational changes over time, interaction with solvent. | Insights into the dynamic behavior and flexibility of the dipeptide. |
| Frontier Molecular Orbital Analysis | HOMO-LUMO energy gap, electron density distribution. | Prediction of chemical reactivity and sites of interaction. acs.org |
Molecular Docking and Binding Mode Prediction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies are instrumental in predicting its binding mode within the active site of a target protein. These studies are fundamental to understanding its potential biological activity and for the rational design of more potent analogs. unibo.it
The process involves generating a three-dimensional structure of the dipeptide and the target receptor, followed by an algorithm that samples a large number of possible conformations and orientations of the dipeptide within the receptor's binding site. The results are then scored based on a function that estimates the binding affinity. ucl.ac.uk For dipeptides, key interactions often involve hydrogen bonds with the peptide backbone and specific interactions of the amino acid side chains with residues in the binding pocket.
For example, in studies of dipeptide inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), molecular docking has been used to elucidate the binding modes of various dipeptide derivatives. researchgate.net These studies can reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity and selectivity. The insights from docking can guide the modification of the dipeptide structure to enhance these interactions and improve its inhibitory potency. uni-regensburg.de
Interactive Table: Key Interactions in Molecular Docking
| Interaction Type | Description | Importance in Binding |
| Hydrogen Bonds | Formed between hydrogen atoms and electronegative atoms (O, N). | Crucial for specificity and stabilizing the ligand-receptor complex. |
| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the receptor. | Major driving force for binding in aqueous environments. |
| Electrostatic Interactions | Arise from the attraction or repulsion of charged groups. | Contribute significantly to the overall binding energy. |
| Van der Waals Forces | Weak, short-range interactions between all atoms. | Important for the overall shape complementarity. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Dipeptide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For dipeptide derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs based on their structural features. mdpi.com
The development of a QSAR model typically involves several steps. First, a dataset of dipeptide derivatives with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various properties, such as steric, electronic, and hydrophobic characteristics. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed activity. imist.ma
QSAR studies on dipeptide derivatives have been successfully applied in various therapeutic areas. For instance, QSAR models have been developed for dipeptidyl peptidase-4 (DPP-4) inhibitors, where descriptors related to the molecular shape and electronic properties were found to be important for activity. researchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.gov
Interactive Table: Common Descriptors in Dipeptide QSAR
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Molecular connectivity indices, Wiener index. | Describes the atomic connectivity and branching of the molecule. |
| Geometric | Molecular surface area, volume. | Represents the 3D shape and size of the molecule. |
| Electronic | Dipole moment, partial charges. | Encodes the distribution of electrons within the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient). | Measures the lipophilicity of the molecule. |
Rational Design Principles for Modified this compound Analogs
The rational design of modified this compound analogs aims to improve its properties, such as binding affinity, selectivity, stability, and pharmacokinetic profile. tdx.catuq.edu.au This process integrates the knowledge gained from computational modeling, molecular docking, and QSAR studies to guide the synthesis of new molecules with enhanced characteristics. unifi.itscholaris.ca
Key principles in the rational design of dipeptide analogs include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the dipeptide scaffold with different chemical groups that retain the essential interactions but may improve other properties. For example, the peptide bond can be replaced with a non-hydrolyzable mimic to increase metabolic stability.
Side Chain Modification: Altering the side chains of the amino acids to optimize interactions with the target receptor. This can involve changing the size, polarity, or charge of the side chains based on the information from docking studies.
Conformational Constraint: Introducing conformational rigidity into the dipeptide backbone can pre-organize the molecule into its bioactive conformation, leading to higher binding affinity. This can be achieved by cyclization or by incorporating specific amino acids that restrict bond rotation. ub.edu
Introduction of D-amino acids: The inclusion of D-amino acids, such as in this compound, is a common strategy to increase resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. frontiersin.org
By applying these principles, medicinal chemists can systematically explore the chemical space around the parent dipeptide and design novel analogs with improved therapeutic potential. unibo.it
H D Ala Gly Nh2 Hcl As a Building Block and Research Probe
Integration into Larger Peptide and Peptidomimetic Scaffolds
The inclusion of the D-alanine residue is of particular significance in the field of peptidomimetics, which aims to create molecules that mimic the biological activity of natural peptides but possess improved pharmacological properties like stability and bioavailability. nih.gov Peptides constructed solely from the natural L-amino acids are often quickly broken down by protease enzymes in the body. The incorporation of a D-amino acid, such as in H-D-Ala-gly-NH2 HCl, renders the adjacent peptide bond resistant to this enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the synthetic peptide.
Furthermore, the stereochemistry of a D-amino acid has a profound impact on the secondary structure and conformational behavior of a peptide chain. While L-amino acid sequences may fold into predictable structures like right-handed α-helices, the introduction of a D-amino acid can induce specific β-turns or other non-standard conformations. chemrxiv.org This conformational constraint is a critical tool for designing peptidomimetics that are pre-organized into the precise three-dimensional shape required for high-affinity binding to a biological target, such as a receptor or enzyme. nih.govunimi.it This design principle is widely used to develop novel therapeutic agents. nih.gov
Application in the Development of Bio-conjugates and Biosensors
The distinct structure of D-amino acid-containing peptides makes them useful for applications in bioconjugation and for the development of advanced biosensors.
Bioconjugation is the process of chemically linking a biomolecule to another molecule, such as a fluorescent dye, a polymer, or a therapeutic agent, to create a hybrid entity with novel functionalities. ru.nl The free N-terminal amine group on the D-alanine residue of this compound provides a convenient handle for covalent attachment to other molecules through well-established bioconjugation chemistries. ub.edu Peptides are often used as linkers or targeting moieties in bioconjugates, and the stability conferred by the D-amino acid makes this dipeptide an attractive component for such constructs.
In the realm of biosensors , there is a growing demand for rapid and sensitive methods to detect D-amino acids and related peptides. mdpi.comresearchgate.net This is driven by the fact that D-amino acids are key components of the peptidoglycan layer of bacterial cell walls. researchgate.net Consequently, biosensors that can detect D-alanine or peptides containing it have potential applications in food safety for monitoring bacterial contamination and in clinical diagnostics. researchgate.netresearchgate.net Many of these biosensors are based on enzymes, such as D-amino acid oxidase (DAAO), which specifically acts on D-amino acids to produce a detectable signal (e.g., hydrogen peroxide). mdpi.comnih.gov In the design and calibration of such devices, this compound can serve as a specific target analyte to validate sensor performance. nih.gov
Table 1: Examples of Biosensor Systems for Amino Acid Detection
| Biosensor Type | Bioreceptor | Detected Analyte(s) | Application Area | Reference(s) |
| Amperometric | D-amino acid oxidase (DAAO) | Total D-Amino Acids | Food quality (e.g., fruit juice, milk) | mdpi.com |
| Electrochemical | L- and D-amino acid oxidases | L- and D-amino acids (stereospecific) | Food processing, milk aging | nih.gov |
| Colorimetric | D-amino acid modified Gold Nanoparticles (AuNPs) | Bacteria (e.g., Staphylococcus aureus) | Medical diagnostics | researchgate.net |
| Electrochemical (MIP-based) | Molecularly Imprinted Polymer (MIP) | D- and L-Serine | Biological fluids | researchgate.net |
Use as a Chiral Auxiliary in Stereoselective Synthesis Research
A fundamental challenge in organic chemistry is controlling stereochemistry—the precise 3D arrangement of atoms. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
The naturally occurring amino acids are a key component of the "chiral pool," which consists of inexpensive, enantiomerically pure compounds that serve as versatile starting materials in asymmetric synthesis. baranlab.org The D-alanine within this compound is a member of this chiral pool. In this context, it functions as a chiral building block, where its stereocenter is integrated permanently into the structure of the target molecule. baranlab.org
While complex molecules like Evans oxazolidinones and camphorsultam are classic examples of recoverable chiral auxiliaries, wikipedia.org the direct use of a simple dipeptide like this compound for this purpose is not a standard approach. Instead, its value in stereoselective synthesis lies in its use as a defined chiral fragment. The inherent chirality of the D-alanine residue is carried through the synthetic sequence to become an integral stereochemical feature of the final product, rather than acting as a temporary external directing group. baranlab.org
Future Perspectives and Emerging Research Directions
Advancements in High-Throughput Synthesis and Screening of H-D-Ala-gly-NH2 HCl Libraries
The development of high-throughput methods has revolutionized the discovery and optimization of bioactive molecules. openaccessjournals.comnih.gov For dipeptides like this compound, these advancements are crucial for rapidly generating and evaluating large libraries of analogues.
High-Throughput Synthesis: Traditional peptide synthesis can be laborious. However, modern approaches enable the rapid creation of extensive compound libraries. openaccessjournals.comslideshare.net Methodologies for the combinatorial synthesis of peptide libraries, including those containing D-amino acids, are becoming increasingly sophisticated. rhhz.net Automated methods and solid-phase synthesis strategies are key to this acceleration, allowing for the production of thousands of compounds in a relatively short time. openaccessjournals.comchemrxiv.org The use of safety-catch linkers, for instance, can facilitate simultaneous peptide cleavage from the resin and cyclization, a technique that has been applied to generate large libraries of cyclic peptide analogues. nih.gov
High-Throughput Screening (HTS): Once synthesized, these libraries are subjected to HTS to identify "hit" compounds with promising biological activity. openaccessjournals.com HTS utilizes automated assays to test thousands or even millions of compounds against specific biological targets. openaccessjournals.com These assays can measure a variety of interactions, such as enzyme activity, receptor binding, or effects on cell signaling pathways. openaccessjournals.com For dipeptide libraries, this allows for the efficient identification of molecules with desired properties, which can then be selected for further optimization. openaccessjournals.comnih.gov The integration of techniques like partial Edman degradation/mass spectrometry further accelerates the identification of active peptides from these screens. nih.gov
| Technology | Application in Dipeptide Research | Key Advantages |
| Combinatorial Chemistry | Generation of large and diverse dipeptide libraries. openaccessjournals.comslideshare.net | Rapid synthesis of numerous compounds, economical in terms of time and resources. slideshare.net |
| Solid-Phase Peptide Synthesis (SPPS) | Efficient synthesis of linear and cyclic peptide libraries. nih.govunirioja.es | Amenable to automation, simplifies purification. |
| High-Throughput Screening (HTS) | Rapid evaluation of biological activity of dipeptide libraries. openaccessjournals.comacs.org | Enables testing of vast numbers of compounds quickly, accelerates lead discovery. openaccessjournals.com |
| Mass Spectrometry in Screening | Identification of active compounds from screening hits. nih.gov | Provides rapid and inexpensive post-screening hit identification. nih.gov |
Exploration of Novel Biological Targets and Pathways for Mechanistic Insight
While the initial applications of dipeptides are often in established areas, a significant future direction lies in uncovering novel biological targets and the intricate molecular pathways through which they exert their effects. researchgate.net The unique structural properties of dipeptides containing D-amino acids, such as this compound, make them particularly interesting for exploring new biological frontiers. vulcanchem.comchapman.edu
The inherent resistance of D-amino acid-containing peptides to degradation by proteases enhances their stability, making them suitable for probing biological systems over longer periods. chapman.edufrontiersin.org Research is expanding to investigate how these dipeptides interact with a wide array of biological molecules beyond traditional receptors. This includes exploring their potential to modulate protein-protein interactions, which are implicated in a vast number of diseases. chapman.edu
Furthermore, understanding the biosynthesis of D-amino acid-containing peptides in nature provides clues to their potential biological roles. frontiersin.orgmdpi.com Enzymes like non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs) are responsible for creating a diverse range of these molecules in microorganisms. frontiersin.orgmdpi.com Investigating the function of these natural dipeptides can inspire the design of synthetic analogues like this compound to target similar pathways.
Development of Advanced Analytical Techniques for Dipeptide Characterization in Complex Systems
The accurate characterization of dipeptides and their interactions within complex biological matrices is paramount for advancing research. The development of more sophisticated analytical techniques is a key area of focus. ijsra.netresearchgate.net
Distinguishing between structural isomers of dipeptides, such as those with opposite amino acid binding orders, presents a significant analytical challenge. acs.orgnih.gov Novel analytical platforms combining techniques like capillary electrophoresis and liquid chromatography with tandem mass spectrometry (CE-MS/MS and LC-MS/MS) are being developed to address this. acs.orgnih.gov These methods offer high sensitivity and the ability to separate and quantify a large number of dipeptides simultaneously, even in complex samples like tissue extracts. acs.orgnih.gov
Other powerful analytical tools for peptide characterization include:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard techniques for assessing the purity of peptide preparations and detecting impurities. ijsra.netoxfordglobal.com
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used for verifying the molecular weight and amino acid sequence. ijsra.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the three-dimensional structure of peptides and can distinguish between isomeric forms. ijsra.netoxfordglobal.com
Circular Dichroism (CD) Spectroscopy: This technique provides information about the secondary structure and conformation of peptides. ijsra.netresearchgate.net
The integration of these techniques allows for a comprehensive understanding of the structure, purity, and behavior of dipeptides like this compound.
| Analytical Technique | Primary Application for Dipeptide Characterization |
| LC-MS/MS & CE-MS/MS | Separation and quantification of dipeptide isomers in complex mixtures. acs.orgnih.gov |
| HPLC/UPLC | Purity assessment and impurity detection. ijsra.netresearchgate.net |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular weight and sequence verification. ijsra.net |
| NMR Spectroscopy | 3D structure determination and isomer differentiation. oxfordglobal.com |
| Circular Dichroism (CD) Spectroscopy | Analysis of peptide conformation and secondary structure. ijsra.net |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Computational Science
The future of dipeptide research, including that of this compound, lies in the convergence of chemistry, biology, and computational science. researchgate.netanl.govuni-mainz.de This interdisciplinary approach is essential for tackling complex scientific questions and accelerating the path from discovery to application.
Computational Science: Computational tools are becoming indispensable for the rational design of dipeptides. researchgate.net Molecular modeling and simulations can predict the binding of dipeptides to their targets, helping to design molecules with improved affinity and specificity. anl.govrsc.org Computational studies can also provide insights into the conformational dynamics of peptides and their interactions with biological membranes. anl.goviisc.ac.in
Synthetic Biology and Biocomputing: The fields of synthetic biology and biocomputing offer exciting new avenues for peptide research. nih.gov Synthetic biology involves the design and construction of new biological parts, devices, and systems. nih.gov This could lead to the development of novel microbial systems for the efficient and sustainable production of dipeptides. Biocomputing, which uses biological molecules like DNA and peptides for computation, is an emerging field that could have long-term implications for how we process information and design new materials. nih.gov
The collaboration between chemists who synthesize novel dipeptides, biologists who elucidate their function, and computational scientists who model their behavior will undoubtedly lead to significant breakthroughs. researchgate.netumontpellier.fr This synergistic approach promises to expand the therapeutic and scientific applications of dipeptides like this compound, addressing complex challenges in medicine and beyond. researchgate.net
Q & A
Basic: What are the established methodologies for synthesizing H-D-Ala-gly-NH2 HCl, and how can side reactions be minimized?
Methodological Answer:
Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amino termini, with HCl for deprotection .
- Coupling Optimization : Activate carboxyl groups with reagents like HOBt/DCC to minimize racemization.
- Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the target compound from byproducts (e.g., diastereomers or truncated sequences) .
Evidence : Reaction mechanisms for similar dipeptides (e.g., alanylglycine) highlight the need for pH control during deprotection to prevent hydrolysis .
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) when characterizing this compound?
Methodological Answer:
- Multi-Technique Validation :
- NMR : Confirm stereochemistry (D-Ala vs. L-Ala) via coupling constants and NOE effects.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .
- Dynamic Light Scattering (DLS) : Assess aggregation states that may skew NMR signals.
Evidence : Studies on glycoconjugates demonstrate that unexpected lipid conjugates (e.g., DA2-NGLs) can arise during synthesis, necessitating combined HPTLC and MALDI-MS analysis .
Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?
Methodological Answer:
- Quantitative Purity Assessment :
- Potentiometric Titration : Determine HCl content using standardized NaOH, with derivative plots to identify endpoints .
- HPLC-ELSD : Evaporative light scattering detection avoids UV-inactive impurities.
- Structural Confirmation :
- 2D-NMR (COSY, HSQC) : Assign proton and carbon environments .
Evidence : Titration protocols for HCl–H₃PO₄ mixtures illustrate the importance of derivative analysis for multi-component systems .
- 2D-NMR (COSY, HSQC) : Assign proton and carbon environments .
Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- pH Variability : Test buffers (pH 2–9) at 25°C and 40°C for 1–4 weeks.
- Analytical Endpoints : Monitor decomposition via LC-MS and quantify residual peptide via UV absorbance.
- Statistical Models : Apply Arrhenius equations to predict shelf-life .
Evidence : Preclinical guidelines emphasize documenting degradation products and storage conditions to ensure reproducibility .
Basic: What are the best practices for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation : Deproteinize using acetonitrile or solid-phase extraction (SPE).
- Detection : LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects.
Evidence : Poly-/perfluoroalkyl substance (PFAS) quantification in Arctic environments highlights the need for matrix-matched calibration curves .
Advanced: How can hygroscopicity of this compound be managed during experimental handling?
Methodological Answer:
- Environmental Control : Use desiccators or gloveboxes with <10% humidity.
- Karl Fischer Titration : Regularly monitor water content.
- Lyophilization : Store as a lyophilized powder to mitigate hydrolysis .
Evidence : Safety data sheets for glycine derivatives recommend airtight storage to prevent moisture uptake .
Advanced: How to interpret conflicting in vitro vs. in vivo bioactivity data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability, protein binding, and metabolic clearance.
- Dose-Response Curves : Compare EC₅₀ values across models.
- Tissue Distribution Studies : Use radiolabeled compounds to track localization .
Evidence : NIH preclinical guidelines stress reporting species-specific metabolic pathways to explain discrepancies .
Basic: What are the critical parameters for reproducible synthesis of this compound across laboratories?
Methodological Answer:
- Standardized Protocols : Document coupling times, reagent equivalents, and purification gradients.
- Interlab Validation : Share batches for cross-lab HPLC and NMR comparison.
Evidence : Replication frameworks emphasize milestone tracking and task distribution in collaborative teams .
Advanced: How can computational modeling predict the conformational stability of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects using force fields (e.g., AMBER).
- Free Energy Landscapes : Identify dominant conformers via umbrella sampling.
Evidence : Literature-based problem-solving frameworks advocate using computational tools to prioritize experimental approaches .
Advanced: What strategies address low yields during scale-up of this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and solvent ratios .
Evidence : Analytical chemistry guidelines recommend iterative refinement of synthetic protocols to balance cost and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
